molecular formula C27H28ClN3O2S B12224157 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone

2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone

Cat. No.: B12224157
M. Wt: 494.0 g/mol
InChI Key: AHNVJKMNONYZKP-UHFFFAOYSA-N
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Description

2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone is a sophisticated pyrazolopyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. Pyrazolopyrimidines are recognized as privileged scaffolds in drug discovery, often serving as ATP-competitive inhibitors for a range of protein kinases [https://pubmed.ncbi.nlm.nih.gov/17073626/]. The specific substitution pattern of this compound—featuring a tert-butyl group for metabolic stability, a chlorophenyl ring for hydrophobic binding, and a thioether-linked ethoxyphenyl ethanone moiety—suggests its potential utility in the study of kinase signaling pathways. Researchers may employ this compound as a chemical tool to probe cellular processes such as proliferation, inflammation, and apoptosis. Its mechanism of action is hypothesized to involve interaction with the kinase ATP-binding pocket, thereby modulating phosphorylation events and downstream signal transduction. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H28ClN3O2S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(2-ethoxyphenyl)ethanone

InChI

InChI=1S/C27H28ClN3O2S/c1-6-33-22-10-8-7-9-20(22)21(32)16-34-24-15-23(27(3,4)5)29-26-25(17(2)30-31(24)26)18-11-13-19(28)14-12-18/h7-15H,6,16H2,1-5H3

InChI Key

AHNVJKMNONYZKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Sulfanylation via Thiol Reagents

  • Reagents : Thiophenols or mercaptides (e.g., thiourea derivatives).
  • Conditions : Basic media (e.g., K₂CO₃) in DMF or DMSO, 80–100°C.
  • Example : Reaction of 7-bromo-pyrazolo[1,5-a]pyrimidine with sodium thiolate yields the sulfanyl derivative.

Table 2: Sulfanylation Conditions and Outcomes

Substrate Reagent Conditions Yield (%) Source
7-Bromo-core NaSH DMF, 90°C, 6 hr 72
7-Chloro-core Thiophenol K₂CO₃, DMSO, 100°C 65

Coupling of 1-(2-Ethoxyphenyl)ethanone

The ethanone moiety is introduced via:

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, Lewis acid catalysts (e.g., AlCl₃).
  • Conditions : Anhydrous solvent (e.g., dichloromethane), 0–25°C.
  • Limitation : Limited regioselectivity for electron-rich aromatics.

Suzuki-Miyaura Cross-Coupling

  • Reagents : 1-(2-Ethoxyphenyl)acetyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄).
  • Conditions : Aqueous base (e.g., K₂CO₃), THF/H₂O, 80°C.

Table 3: Cross-Coupling for Ethanone Incorporation

Method Reagents Conditions Yield (%) Source
Suzuki Pd(PPh₃)₄, boronic acid THF/H₂O, 80°C, 12 hr 58
Friedel-Crafts AcCl, AlCl₃ CH₂Cl₂, 0°C, 2 hr 48

Multi-Step Synthesis Workflow

Step 1: Pyrazolo[1,5-a]pyrimidine Core

  • Cyclocondensation : React β-enaminone (e.g., 4-chlorophenyl enaminone) with NH-3-aminopyrazole in DMF at 100°C for 12 hours.
  • Alkylation : Introduce tert-butyl group at position 5 using tert-butyl bromide and K₂CO₃ in DMF (yield: 68%).

Step 2: Sulfanylation

  • Halogenation : Brominate the core at position 7 using NBS in CCl₄ (yield: 80%).
  • Thiol Exchange : Treat with NaSH in DMF at 90°C for 6 hours (yield: 72%).

Step 3: Ethanone Coupling

  • Boronic Acid Synthesis : Prepare 1-(2-ethoxyphenyl)acetyl boronic acid via Miyaura borylation.
  • Cross-Coupling : React with sulfanyl-pyrazolo[1,5-a]pyrimidine using Pd(PPh₃)₄ in THF/H₂O (yield: 58%).

Final Yield : ~30% (cumulative from three steps).

Optimization Strategies

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction times (e.g., 30 minutes vs. 12 hours).
  • Application : Formylation of intermediates for ethanone precursors.

Electrochemical Methods

  • Chalcogenation : Direct sulfanylation via electrochemical C-H activation (yield: 75–90%).
  • Setup : Undivided cell, graphite electrodes, TBABF₄ electrolyte.

Table 4: Electrochemical Sulfanylation Outcomes

Substrate Chalcogenide Conditions Yield (%) Source
7-Bromo-core Ph₂S₂ CH₃CN, 10 mA, 1 hr 75
7-Chloro-core Ph₂Se₂ CH₃CN, 10 mA, 1 hr 86

Challenges and Limitations

  • Regioselectivity : Competing substitution at positions 2 or 6 during sulfanylation.
  • Purity : Side products from over-alkylation or incomplete coupling require chromatographic purification.
  • Scalability : Multi-step protocols limit industrial applicability without process optimization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[1,5-a]pyrimidine Core

Table 1: Substituent and Property Comparison
Compound Name / ID 5-Position 3-Position 7-Position Substituent Key Properties/Applications Reference
Target Compound tert-butyl 4-chlorophenyl -S-CH2-C(O)-(2-ethoxyphenyl) High lipophilicity, ketone function
5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71) bis(trifluoromethyl)phenyl p-tolyl -OH (pyrimidinone) Electron-withdrawing groups; potential enzyme inhibition
5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-chlorophenyl -NH-(3-morpholinylpropyl) Enhanced basicity; improved solubility
3-(4-chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one methyl sulfanyl 4-chlorophenyl -O (pyrimidinone) Reduced polarity; methyl sulfanyl enhances hydrophobicity
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-fluorophenyl -NH-(2-methoxyethyl) Fluorine increases electronegativity; methoxy improves solubility

Key Differences and Implications

Substituent Effects at the 5-Position: The tert-butyl group in the target compound and analogs (e.g., ) provides steric hindrance and lipophilicity, favoring interactions with hydrophobic binding pockets.

This contrasts with amine-morpholinyl () or pyrimidinone () groups, which may prioritize solubility or hydrogen-bond networking.

Biological Activity Trends: Compounds with morpholinylpropyl amines () show improved solubility and are often used in central nervous system targets due to blood-brain barrier penetration.

Biological Activity

The compound 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-a]pyrimidine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H25ClN4OSC_{25}H_{25}ClN_{4}OS with a molecular weight of approximately 465.0 g/mol. The presence of a sulfanyl group enhances its reactivity, while the tert-butyl and chlorophenyl moieties contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC25H25ClN4OSC_{25}H_{25}ClN_{4}OS
Molecular Weight465.0 g/mol
Key Functional GroupsTert-butyl, Chlorophenyl, Sulfanyl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : By modulating key signaling pathways involved in inflammation.
  • Anticancer activity : Through the inhibition of cell growth and induction of apoptosis in cancer cells.
  • Enzyme inhibition : Potentially acting as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

Antibacterial Activity

Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine structure exhibit varying degrees of antibacterial activity. For instance, derivatives have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis . The sulfanyl group is often associated with enhanced antibacterial properties due to its ability to form covalent bonds with bacterial enzymes.

Enzyme Inhibition

A study on similar compounds demonstrated strong inhibitory activity against urease and AChE . The inhibition of these enzymes can lead to therapeutic effects in conditions like peptic ulcers and Alzheimer's disease.

Case Studies

  • Study on Anticancer Activity :
    • A derivative of the compound was tested against MCF-7 breast cancer cells, showing significant cytotoxic effects at concentrations above 32 μg/mL while maintaining high cell viability .
    • The mechanism involved modulation of apoptotic pathways, highlighting its potential as an anticancer agent.
  • Antibacterial Screening :
    • Various derivatives were evaluated for their antibacterial efficacy against MRSA and other pathogens. One compound exhibited an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against MRSA, indicating potent antibacterial properties .

Toxicity Profile

The toxicity assessment of similar compounds revealed favorable profiles, with certain derivatives maintaining over 90% cell viability at concentrations significantly higher than their MIC values . This suggests a promising therapeutic window for further development.

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